Decernotinib - 944842-54-0

Decernotinib

Catalog Number: EVT-266130
CAS Number: 944842-54-0
Molecular Formula: C18H19F3N6O
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Decernotinib (VX-509), also known as (R)-2-((2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide, is a potent and selective Janus kinase 3 (JAK3) inhibitor. [, ] It functions as an immunomodulator by targeting specific intracellular signaling pathways crucial for immune cell activation. [, , ] Decernotinib is classified as a targeted synthetic disease-modifying anti-rheumatic drug (DMARD). [, , ] Scientific research has focused on its potential for treating autoimmune and inflammatory diseases, particularly rheumatoid arthritis. [, , ]

Molecular Structure Analysis

The molecular formula of Decernotinib is C19H21F3N6O. [] Its molecular weight is 406.4 g/mol. [] While a detailed analysis of Decernotinib's molecular structure is not provided in the available papers, its chemical structure can be deduced from its IUPAC name and is confirmed in the patent WO 2020/200291 A1. []

Mechanism of Action

Decernotinib functions as a selective inhibitor of JAK3, a tyrosine kinase crucial for signal transduction by various cytokines involved in immune responses. [, , , ] It binds to the ATP-binding site of JAK3, preventing its phosphorylation and subsequent activation. [, ] This selective inhibition disrupts the signaling cascade initiated by cytokines that rely on JAK3, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, leading to a dampened immune response. [, ] This targeted action makes Decernotinib effective in modulating immune responses in conditions like rheumatoid arthritis, where these cytokines play a pathogenic role. [, , , , ]

Applications

Decernotinib's primary application in scientific research is investigating its potential as a therapeutic agent for autoimmune and inflammatory diseases, specifically rheumatoid arthritis. [, , ] Studies have examined its efficacy in reducing disease activity, improving clinical symptoms like swollen and tender joints, and impacting biomarkers associated with RA pathogenesis. [, , , ] Its selectivity for JAK3 makes it a promising candidate for targeted therapy, aiming to minimize off-target effects associated with broader JAK inhibitors. [, , ]

Beyond rheumatoid arthritis, Decernotinib's mechanism of action suggests potential applications in other conditions where JAK3-mediated cytokine signaling plays a role. [, , ] Its impact on immune cell function, particularly T cell activation, makes it a potential target for research in transplantation, graft-versus-host disease, and other immune-mediated conditions. [, , ] Additionally, its effect on interferon signaling, while not its primary mechanism, warrants further investigation for potential applications in conditions influenced by this pathway. []

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion of Decernotinib is crucial, particularly given its active metabolite's potential for drug-drug interactions. []
  • Long-Term Safety and Efficacy: Evaluating Decernotinib's safety profile over extended periods is critical, particularly regarding potential risks like infections, cardiovascular events, and malignancies. [, , ]
  • Head-to-Head Comparisons: Comparing Decernotinib's efficacy and safety to existing therapies for rheumatoid arthritis and other potential indications will clarify its position in the treatment landscape. [, , ]
  • Exploration of Alternative Indications: Researching Decernotinib's potential in other JAK3-mediated conditions beyond rheumatoid arthritis, including other autoimmune diseases and transplantation, could uncover new therapeutic applications. [, , ]
  • Investigation of Combination Therapies: Studying Decernotinib's efficacy and safety in combination with other therapeutic agents could lead to improved treatment strategies for complex immune-mediated diseases. [, ]

Tofacitinib

Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor that primarily targets JAK1 and JAK3, with some activity against JAK2. [] It is used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. [, ] Tofacitinib acts by blocking cytokine signaling pathways involved in inflammation. []

Relevance: Tofacitinib is often compared to Decernotinib in studies evaluating the efficacy and safety of JAK inhibitors for rheumatoid arthritis. [, , , , , ] While both compounds inhibit JAK3, Tofacitinib exhibits less selectivity and also inhibits JAK1 and JAK2. [, , ] This broader activity profile may contribute to differences in their side effect profiles. [, , ]

Baricitinib

Compound Description: Baricitinib is an oral, selective JAK1/2 inhibitor used to treat rheumatoid arthritis and alopecia areata. [, , , ] It works by interfering with the signaling pathways of cytokines involved in inflammation. [, ]

Relevance: Like Tofacitinib, Baricitinib is frequently compared to Decernotinib in studies examining the effectiveness and safety of JAK inhibitors in rheumatoid arthritis treatment. [, , , , ] Baricitinib demonstrates selectivity for JAK1 and JAK2, in contrast to Decernotinib, which primarily targets JAK3. [, ] These distinctions in selectivity could result in variations in their side effect profiles. [, , ]

Filgotinib

Compound Description: Filgotinib is a selective JAK1 inhibitor being investigated for its potential in treating rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and Crohn's disease. [, , , , , ] It functions by blocking the JAK-STAT pathway, which plays a crucial role in inflammatory responses. []

Relevance: Filgotinib, alongside Upadacitinib, is recognized as a selective JAK1 inhibitor, setting it apart from Decernotinib, which primarily targets JAK3. [, , ] Research suggests that selective JAK1 inhibitors like Filgotinib and Upadacitinib might exhibit a lower frequency of herpes zoster as a treatment complication compared to other JAK inhibitors. []

Upadacitinib

Compound Description: Upadacitinib is an oral, selective JAK1 inhibitor currently approved for treating rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, atopic dermatitis, and Crohn's disease. [, , , , ] Its mechanism of action involves inhibiting the JAK-STAT pathway, which plays a vital role in inflammatory processes. []

Relevance: Upadacitinib shares a similar mechanism of action with Filgotinib, acting as a selective JAK1 inhibitor. [, , ] This characteristic distinguishes them from Decernotinib, which primarily targets JAK3. [] Clinical trials involving Upadacitinib are ongoing to assess its efficacy and safety profile further. []

Peficitinib

Compound Description: Peficitinib is a selective JAK3 inhibitor being explored as a potential treatment for rheumatoid arthritis. [, , , , ] It acts by selectively blocking the activity of JAK3, a key enzyme involved in inflammatory signaling pathways. []

VRT-1123001 (M3)

Compound Description: VRT-1123001 (M3) is a major metabolite of Decernotinib. [] Studies indicate that M3 is a potent inhibitor of cytochrome P450 3A4 (CYP3A4). []

Relevance: The formation of M3 from Decernotinib raises concerns about potential drug-drug interactions, as CYP3A4 is a crucial enzyme involved in metabolizing various medications. [] Deuteration of Decernotinib has been explored as a strategy to reduce M3 formation and mitigate these interactions. []

[2H]-VX-509

Compound Description: [2H]-VX-509 is a deuterated form of Decernotinib, designed to reduce the formation of the CYP3A4-inhibiting metabolite VRT-1123001 (M3). []

Relevance: The development of [2H]-VX-509 represents an attempt to improve the drug-drug interaction profile of Decernotinib. [] Studies suggest that deuteration successfully reduces M3 exposure while maintaining therapeutic levels of Decernotinib, potentially minimizing the risk of interactions with other medications metabolized by CYP3A4. []

Properties

CAS Number

944842-54-0

Product Name

Decernotinib

IUPAC Name

(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide

Molecular Formula

C18H19F3N6O

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1

InChI Key

ASUGUQWIHMTFJL-QGZVFWFLSA-N

SMILES

CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3

Solubility

Soluble in DMSO, not in water

Synonyms

VX509; VX-509; VX 509 ; VRT831509 ; VRT-831509 ; VRT 831509 . PubChem CID 59422203. Decernotinib; Adelatinib.

Canonical SMILES

CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3

Isomeric SMILES

CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.